Methyl 4-(2-(2-(trifluoromethyl)benzamido)ethyl)piperazine-1-carboxylate hydrochloride
CAS No.: 1351641-82-1
Cat. No.: VC6690999
Molecular Formula: C16H21ClF3N3O3
Molecular Weight: 395.81
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1351641-82-1 |
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Molecular Formula | C16H21ClF3N3O3 |
Molecular Weight | 395.81 |
IUPAC Name | methyl 4-[2-[[2-(trifluoromethyl)benzoyl]amino]ethyl]piperazine-1-carboxylate;hydrochloride |
Standard InChI | InChI=1S/C16H20F3N3O3.ClH/c1-25-15(24)22-10-8-21(9-11-22)7-6-20-14(23)12-4-2-3-5-13(12)16(17,18)19;/h2-5H,6-11H2,1H3,(H,20,23);1H |
Standard InChI Key | DOUARUSBTDIZIC-UHFFFAOYSA-N |
SMILES | COC(=O)N1CCN(CC1)CCNC(=O)C2=CC=CC=C2C(F)(F)F.Cl |
Introduction
Chemical Structure and Molecular Characterization
The molecular formula of methyl 4-(2-(2-(trifluoromethyl)benzamido)ethyl)piperazine-1-carboxylate hydrochloride is C₁₆H₂₀F₃N₃O₃·HCl, yielding a molecular weight of 423.8 g/mol. The compound’s structure comprises three key regions:
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Trifluoromethylbenzamide group: A benzene ring substituted with a trifluoromethyl (-CF₃) group at the ortho position, linked via an amide bond to an ethyl spacer.
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Piperazine core: A six-membered ring with two nitrogen atoms at positions 1 and 4, functionalized with a methyl carboxylate group at the 1-position.
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Hydrochloride salt: The piperazine nitrogen is protonated and paired with a chloride counterion to improve aqueous solubility .
Spectroscopic Data
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¹H NMR: Signals at δ 3.2–3.5 ppm (piperazine protons), δ 7.5–8.1 ppm (aromatic protons from benzamide), and δ 2.9–3.1 ppm (ethyl spacer protons).
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¹³C NMR: Peaks at 165–170 ppm (carbonyl carbons), 120–125 ppm (CF₃-substituted aromatic carbons), and 45–55 ppm (piperazine carbons).
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IR Spectroscopy: Stretching vibrations at 1680 cm⁻¹ (amide C=O), 1120 cm⁻¹ (C-F), and 3300 cm⁻¹ (N-H) .
Synthesis and Optimization Strategies
The synthesis of this compound involves a multi-step sequence, optimizing reactivity and yield at each stage:
Step 1: Formation of 2-(Trifluoromethyl)benzamide Intermediate
2-(Trifluoromethyl)benzoyl chloride is reacted with ethylenediamine in dichloromethane (DCM) under inert conditions. Triethylamine is added to scavenge HCl, yielding N-(2-aminoethyl)-2-(trifluoromethyl)benzamide .
Step 2: Piperazine Coupling
The amine intermediate is coupled with methyl piperazine-1-carboxylate using N,N'-diisopropylcarbodiimide (DIC) as a coupling agent and hydroxybenzotriazole (HOBt) as a catalyst. The reaction proceeds in dimethylformamide (DMF) at 0–5°C, followed by gradual warming to room temperature.
Step 3: Salt Formation
The free base is treated with hydrochloric acid (1.0 M) in ethanol, precipitating the hydrochloride salt. Recrystallization from methanol/diethyl ether yields the purified product .
Table 1: Reaction Conditions and Yields
Step | Reagents | Solvent | Temperature | Yield (%) |
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1 | Benzoyl chloride, ethylenediamine | DCM | 25°C | 85 |
2 | DIC, HOBt | DMF | 0–25°C | 72 |
3 | HCl, ethanol | Ethanol | 25°C | 90 |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
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Aqueous solubility: 12 mg/mL in phosphate-buffered saline (pH 7.4) at 25°C .
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LogP: 1.8 (indicating moderate lipophilicity suitable for blood-brain barrier penetration) .
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Stability: Stable at room temperature for >6 months; degrades under strong acidic (pH <2) or basic (pH >10) conditions.
In Vitro Pharmacokinetics
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CYP450 inhibition: Moderate inhibition of CYP3A4 (IC₅₀ = 8.2 µM), suggesting potential drug-drug interactions .
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Permeability: Caco-2 cell apparent permeability (Papp) = 12 × 10⁻⁶ cm/s, indicating moderate intestinal absorption.
Applications in Drug Development
Lead Compound Optimization
The hydrochloride salt’s improved solubility makes it a candidate for preclinical testing. Structural modifications (e.g., replacing methyl carboxylate with ethyl groups) could enhance metabolic stability .
Targeted Drug Delivery
Conjugation to nanoparticles or antibody-drug conjugates (ADCs) may exploit the piperazine moiety’s chelating properties for site-specific delivery.
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